molecular formula C23H26N4O4S B12137007 1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid

1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B12137007
M. Wt: 454.5 g/mol
InChI Key: GQVFFWVWRATBMF-UHFFFAOYSA-N
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Description

The compound 1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid features a quinoxaline core substituted with a piperidine-4-carboxylic acid moiety and a 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylamino group. Quinoxaline derivatives are known for diverse biological activities, including kinase inhibition and antibacterial properties, while the piperidine-carboxylic acid group enhances solubility and modulates pharmacokinetics . The ethoxycarbonyl and thiophene substituents may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C23H26N4O4S/c1-4-31-23(30)18-13(2)14(3)32-21(18)26-19-20(25-17-8-6-5-7-16(17)24-19)27-11-9-15(10-12-27)22(28)29/h5-8,15H,4,9-12H2,1-3H3,(H,24,26)(H,28,29)

InChI Key

GQVFFWVWRATBMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoxaline vs. Quinoline Derivatives

The target compound’s quinoxaline core differentiates it from quinolines, such as 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (). Key distinctions include:

  • Substituent Effects : The fluorine atom in ’s compound (J = 12 Hz for C5-H) suggests enhanced antibacterial activity, whereas the target’s dimethylthiophene may improve selectivity for kinase targets .
Table 1: Comparative Physicochemical Properties
Property Target Compound (Estimated) Compound (19h)
Molecular Weight (g/mol) ~500 525
Log S (Solubility) Moderate (analogous to ) Not reported
Key Functional Groups Quinoxaline, Thiophene Quinoline, Cyclopropyl
Bioactivity Kinase inhibition (hypothesized) Antibacterial

Piperidine Substituent Variations

The piperidine-4-carboxylic acid group in the target compound contrasts with 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid () and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ():

  • Positional Isomerism : Piperidine-4-carboxylic acid (target, ) vs. piperidine-3-carboxylic acid () alters conformational flexibility. The 4-position may favor planar interactions with enzyme active sites .
  • Ethoxycarbonyl Group : ’s compound (Log S = -1.5) suggests this group reduces solubility but improves metabolic stability by resisting CYP450 oxidation .
Table 2: Piperidine Derivatives Comparison
Compound Piperidine Position Key Substituent Molecular Weight (g/mol)
Target Compound 4-carboxylic acid Ethoxycarbonyl-thiophene ~500
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () 4-carboxylic acid Ethoxycarbonyl 217.23
Compound 3-carboxylic acid Bis(3-methylthiophene) 375.6

Thiophene-Containing Analogues

The dimethylthiophene substituent in the target compound is structurally distinct from the 3-methylthiophene in ’s 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid :

  • Steric Impact : Bulkier substituents may reduce binding affinity but improve selectivity for hydrophobic pockets .

Quinoxaline-Piperidine Hybrids

Compounds like 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid () share the quinoxaline-piperidine scaffold but differ in substituents:

  • 3-Oxo Group: ’s 3-oxo-quinoxaline may enhance hydrogen bonding but reduce aromatic stability compared to the target’s amino-substituted quinoxaline .
  • Biological Implications : The methylbenzyl group in could improve blood-brain barrier (BBB) penetration, whereas the target’s thiophene may limit CNS activity due to higher polarity .

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